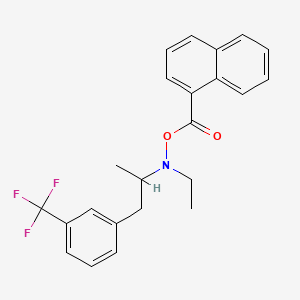

N-Ethyl-alpha-methyl-N-((1-naphthalenylcarbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine

Beschreibung

N-Ethyl-alpha-methyl-N-((1-naphthalenylcarbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine is a synthetic organic compound It is characterized by its complex molecular structure, which includes a naphthalene ring, a trifluoromethyl group, and an ethanamine backbone

Eigenschaften

CAS-Nummer |

94593-42-7 |

|---|---|

Molekularformel |

C23H22F3NO2 |

Molekulargewicht |

401.4 g/mol |

IUPAC-Name |

[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] naphthalene-1-carboxylate |

InChI |

InChI=1S/C23H22F3NO2/c1-3-27(16(2)14-17-8-6-11-19(15-17)23(24,25)26)29-22(28)21-13-7-10-18-9-4-5-12-20(18)21/h4-13,15-16H,3,14H2,1-2H3 |

InChI-Schlüssel |

ZFRJVJKCYRTMCB-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=CC=CC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Ethyl-α-Methyl-N-((1-Naphthalenylcarbonyl)oxy)-3-(Trifluormethyl)benzeneethanamin umfasst in der Regel mehrere Schritte:

Bildung des Ethanamin-Rückgrats: Dieser Schritt beinhaltet die Alkylierung eines Amins mit einem geeigneten Alkylhalogenid.

Einführung der Naphthalenylcarbonylgruppe: Dies kann durch eine Friedel-Crafts-Acylierungsreaktion erreicht werden, bei der der Naphthalinring mit einem geeigneten Säurechlorid acyliert wird.

Addition der Trifluormethylgruppe: Dieser Schritt beinhaltet oft die Verwendung von Trifluormethylierungsmitteln wie Trifluormethyljodid oder Trifluormethylsulfonaten.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung der Zwischenprodukte, um das gewünschte Produkt zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion solch komplexer Verbindungen beinhaltet in der Regel die Optimierung des Synthesewegs, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dazu kann die Verwendung von kontinuierlichen Strömungsreaktoren, ein Hochdurchsatz-Screening von Reaktionsbedingungen und der Einsatz von Katalysatoren zur Verbesserung der Reaktionsausbeute gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Ethyl-α-Methyl-N-((1-Naphthalenylcarbonyl)oxy)-3-(Trifluormethyl)benzeneethanamin kann verschiedene Arten von chemischen Reaktionen eingehen:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von reduzierten Aminen oder anderen reduzierten Produkten führen.

Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Naphthochinone liefern, während die Reduktion sekundäre oder tertiäre Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-Ethyl-α-Methyl-N-((1-Naphthalenylcarbonyl)oxy)-3-(Trifluormethyl)benzeneethanamin hängt von seiner spezifischen Anwendung ab:

Molekulare Ziele: Die Verbindung kann mit bestimmten Proteinen, Rezeptoren oder Enzymen in biologischen Systemen interagieren.

Beteiligte Wege: Sie kann Signalwege, Enzymaktivität oder Genexpression modulieren und so zu den beobachteten Wirkungen führen.

Wirkmechanismus

The mechanism of action of N-Ethyl-alpha-methyl-N-((1-naphthalenylcarbonyl)oxy)-3-(trifluoromethyl)benzeneethanamine depends on its specific application:

Molecular Targets: The compound may interact with specific proteins, receptors, or enzymes in biological systems.

Pathways Involved: It may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-Methyl-α-Methyl-N-((1-Naphthalenylcarbonyl)oxy)-3-(Trifluormethyl)benzeneethanamin

- N-Ethyl-α-Methyl-N-((1-Naphthalenylcarbonyl)oxy)-3-(Difluormethyl)benzeneethanamin

- N-Ethyl-α-Methyl-N-((1-Naphthalenylcarbonyl)oxy)-3-(Trifluormethyl)benzenpropanamin

Einzigartigkeit

N-Ethyl-α-Methyl-N-((1-Naphthalenylcarbonyl)oxy)-3-(Trifluormethyl)benzeneethanamin ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen, einzigartig. Insbesondere das Vorhandensein der Trifluormethylgruppe kann seine Reaktivität und Wechselwirkungen mit biologischen Zielmolekülen erheblich beeinflussen.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.